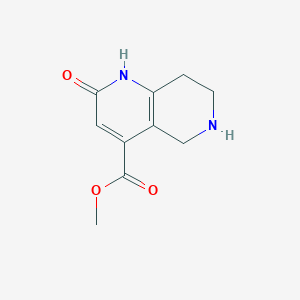

Methyl 2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-4-carboxylate

Description

Methyl 2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-4-carboxylate is a bicyclic heterocyclic compound featuring a 1,6-naphthyridine core with a methyl ester substituent at position 4 and a 2-oxo group.

Properties

Molecular Formula |

C10H12N2O3 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

methyl 2-oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-4-carboxylate |

InChI |

InChI=1S/C10H12N2O3/c1-15-10(14)6-4-9(13)12-8-2-3-11-5-7(6)8/h4,11H,2-3,5H2,1H3,(H,12,13) |

InChI Key |

YHXDWFQBWMQVLX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=O)NC2=C1CNCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids to produce monoarylated or diarylated naphthyridines . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine or tosylate positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted naphthyridines, which can be further functionalized for specific applications .

Scientific Research Applications

Methyl 2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-4-carboxylate has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: The compound is used in the development of agrochemicals and materials science for creating novel polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Structural and Functional Group Variations

- Positional Isomerism: The target compound’s methyl ester at C4 distinguishes it from analogs like Methyl 4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate, which has a hydroxy group at C4 and a methyl ester at C3 .

- Salt Formation : The hydrochloride salt of the 3-carboxylic acid analog () improves aqueous solubility, a critical factor for bioavailability in drug development .

Research Tools and Methodologies

- Crystallographic Analysis : Programs like SHELXL (for refinement) and Mercury (for visualization and packing analysis) are widely used to determine and compare molecular structures .

- Database Resources : Platforms like the Cambridge Structural Database (CSD) facilitate motif searches and packing comparisons, critical for understanding intermolecular interactions in naphthyridine derivatives .

Biological Activity

Methyl 2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-4-carboxylate (CAS: 933722-83-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current literature.

- Molecular Formula : C10H12N2O3

- Molecular Weight : 208.21 g/mol

- Structure : The compound features a naphthyridine core, which is known for various biological activities.

Biological Activity Overview

This compound has been studied for its potential as an antitumor agent and its effects on various biological systems. The following sections detail specific studies highlighting its biological activities.

Antitumor Activity

Research indicates that naphthyridine derivatives exhibit significant antitumor properties. For instance:

- In vitro Studies : A study demonstrated that derivatives of naphthyridines showed selective cytotoxicity against tumorigenic cell lines. The mechanism is believed to involve the inhibition of specific enzymes related to cell proliferation and survival pathways .

| Compound | IC50 (nM) | Cell Line |

|---|---|---|

| Naphthyridine Derivative A | 50 | HeLa |

| Naphthyridine Derivative B | 30 | A549 |

The proposed mechanisms through which this compound exerts its effects include:

- Enzyme Inhibition : It has been shown to inhibit enzymes involved in key metabolic pathways in cancer cells.

- Induction of Apoptosis : The compound may induce apoptosis in cancer cells through mitochondrial pathways.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress and subsequent cell death in tumor cells .

Case Studies and Research Findings

Several case studies have illustrated the biological relevance of this compound:

- Study on Antitumor Effects :

- Mechanistic Insights :

- Synergistic Effects with Other Agents :

Q & A

Q. What synthetic methodologies are reported for Methyl 2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-4-carboxylate?

The compound is synthesized via cyclocondensation reactions. For example, reacting 2-cyanoethyl derivatives with ketones or aldehydes under basic conditions (e.g., MeONa/MeOH) can yield hexahydro-1,6-naphthyridine scaffolds. A documented route involves reacting 3-aminocrotonate derivatives with aromatic aldehydes, followed by esterification to introduce the methyl carboxylate group . Key parameters include reaction temperature (e.g., reflux conditions) and catalyst selection to optimize regioselectivity.

Q. How can the crystal structure of this compound be determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to solve and refine the structure . Critical steps include:

- Data collection : High-resolution (<1.0 Å) data at low temperature (e.g., 100 K) to minimize thermal motion.

- Structure solution : Direct methods (SHELXS) or intrinsic phasing (SHELXD) for initial phase determination.

- Validation : Check for R-factor convergence (<5%), ADDSYM analysis for missed symmetry, and PLATON for voids .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- NMR : H and C NMR to confirm proton environments and carbonyl/carboxylate groups. For example, the methyl ester typically resonates at ~3.8 ppm (H) and ~170 ppm (C) .

- IR : Strong absorption bands at ~1700 cm (C=O stretch) and ~1250 cm (C-O ester).

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 236.09) .

Advanced Research Questions

Q. How does the hexahydro-1,6-naphthyridine ring system influence conformational dynamics?

The puckered ring conformation can be quantified using Cremer-Pople parameters. For example, calculate puckering amplitude () and polar angles (, ) from SC-XRD data to describe non-planar distortions . Computational tools (e.g., Mercury CSD) enable visualization of ring puckering and hydrogen-bonding networks that stabilize specific conformers .

Q. What mechanistic insights exist for decarboxylation reactions involving this compound?

Decarboxylation of related naphthyridine esters occurs via thermal elimination. For instance, heating at 250–370°C under inert conditions removes the carboxylate group, yielding 6-methyl-1,6-naphthyridin-5(6H)-one as a product. Kinetic studies suggest a radical-mediated pathway, with activation energy (~150 kJ/mol) determined by TGA-DSC analysis .

Q. How can computational modeling predict intermolecular interactions in cocrystals of this compound?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to assess electrostatic potential surfaces, identifying H-bond donors/acceptors.

- Hirshfeld surface analysis : Use CrystalExplorer to map close contacts (e.g., O···H, N···H) and quantify interaction contributions (e.g., 30% H-bonding, 15% π-π stacking) .

- Docking studies : Simulate host-guest interactions with cyclodextrins or metal-organic frameworks (MOFs) for drug delivery applications .

Q. Are there contradictions in reported synthetic yields for derivatives of this compound?

Yes. For example:

Methodological Tables

Q. Table 1. Key Crystallographic Parameters

| Parameter | Value | Source |

|---|---|---|

| Space group | P/c | |

| R-factor | <5% | |

| H-bond distance (O···H) | 2.1–2.3 Å |

Q. Table 2. Synthetic Optimization Guidelines

| Variable | Optimal Range | Impact |

|---|---|---|

| Reaction Temp. | 50–80°C | Minimizes decomposition |

| Solvent | MeOH/EtOH | Balances polarity and boiling point |

| Catalyst | MeONa | Higher yields vs. AgO |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.